1-Aminopyrrole

Descripción general

Descripción

1-Aminopyrrole is an organic compound with the molecular formula C4H6N2. It is a colorless solid with a unique ammonia and imidazole ring structure. This compound is primarily used as an intermediate in organic synthesis, contributing to the production of various dyes, photoluminescent materials, and pharmaceutical intermediates .

Métodos De Preparación

1-Aminopyrrole can be synthesized through several methods. One common approach involves the reaction of ammonia with pyrrole. The specific preparation method includes dissolving pyrrole in an ammonia solution, heating the reaction mixture, and then cooling it to crystallize the pure product . Another method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions .

Análisis De Reacciones Químicas

1-Aminopyrrole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into other amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted pyrroles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Aminopyrrole derivatives have been studied for their potential as therapeutic agents, particularly in combating antibiotic resistance. Research indicates that certain derivatives exhibit inhibitory activity against metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance in bacteria. For instance, the N-benzoyl derivative of 1-amino-4-pyrrole-3-carbonitrile has demonstrated potent in vitro activity against MBLs, enhancing the sensitivity of resistant bacterial strains to meropenem, a commonly used antibiotic .

Case Study: Inhibition of Metallo-β-lactamases

- Compound : N-benzoyl derivative of 1-amino-4-pyrrole-3-carbonitrile

- Activity : Inhibition of MBLs (IMP-1, CphA, AIM-1)

- Outcome : Significant enhancement of antibiotic effectiveness against resistant strains

Organic Synthesis

This compound serves as a key building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It acts as a dienophile in inverse-electron demand Diels-Alder (IEDDA) cycloaddition reactions, allowing for the rapid construction of complex structures from simple precursors. This approach not only streamlines synthesis but also aligns with green chemistry principles by minimizing waste .

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| IEDDA Cycloaddition | This compound + Azines | Complex Heterocycles | High |

| Acylation | This compound + Acyl Chlorides | N-acylated Pyrroles | Good |

| Coupling Reactions | This compound + Various Electrophiles | Diverse Pyrrole Derivatives | Variable |

Materials Science

In materials science, this compound is utilized to synthesize conducting polymers such as polypyrrole. The introduction of amine functionalities enhances the electrical conductivity and biocompatibility of these materials, making them suitable for applications in tissue engineering and bioelectronics. For example, amine-functionalized polypyrrole substrates have shown promise in promoting cell adhesion and growth due to their positive surface charge under physiological conditions .

Case Study: Conducting Polymers for Tissue Engineering

- Material : Amine-functionalized Polypyrrole

- Application : Tissue Engineering

- Outcome : Enhanced cell adhesion and proliferation

Fluorescent Probes

Recent studies have explored the potential of this compound derivatives as fluorescent probes in biological applications. By modifying the structure of aminopyrroles, researchers have developed compounds with high quantum yields suitable for imaging and tracking biological processes. These probes can be conjugated with biomolecules for targeted delivery and visualization in live cells .

Data Table: Fluorescent Properties of Aminopyrrole Derivatives

| Compound | Quantum Yield (%) | Emission Wavelength (nm) | Application |

|---|---|---|---|

| Aminopyrrole A | High | 520 | Biological Imaging |

| Aminopyrrole B | Moderate | 550 | Targeted Drug Delivery |

Mecanismo De Acción

The mechanism of action of 1-Aminopyrrole involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound can inhibit tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its binding to specific sites on target proteins, influencing their function and activity.

Comparación Con Compuestos Similares

1-Aminopyrrole can be compared with other similar compounds such as 2-Aminopyrrole and pyrrole-based carboxamides. While 2-Aminopyrrole shares a similar structure, it exhibits different stability and reactivity profiles . Pyrrole-based carboxamides, on the other hand, are known for their potent anticancer properties due to their ability to inhibit tubulin polymerization . The unique ammonia and imidazole ring structure of this compound distinguishes it from these related compounds, providing distinct chemical and biological properties.

Actividad Biológica

1-Aminopyrrole is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

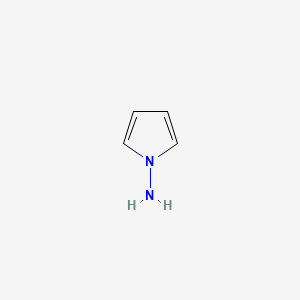

This compound is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its structure can be represented as follows:

The synthesis of this compound typically involves several methods, including:

- Cyclization Reactions : Involves the reaction of appropriate precursors under acidic or basic conditions to form the pyrrole ring.

- Substitution Reactions : Amino groups can be introduced through nucleophilic substitution on halogenated pyrroles.

Biological Activity

This compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Below are some key activities:

Antimicrobial Activity

Studies have shown that this compound derivatives possess significant antimicrobial properties. For instance, certain derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that specific this compound derivatives showed IC50 values in the low micromolar range against cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. One study highlighted its ability to reduce pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes findings from various studies:

| Compound Derivative | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound A | Antimicrobial | 5.0 | |

| This compound B | Anticancer | 2.5 | |

| This compound C | Anti-inflammatory | 10.0 |

Case Study 1: Anticancer Activity

In a recent study, a series of this compound derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cells. The results indicated that compounds with electron-withdrawing groups at specific positions on the pyrrole ring exhibited enhanced cytotoxicity compared to unsubstituted analogs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of substituted 1-aminopyrroles against multi-drug resistant strains. The study found that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for use in combination therapies .

Propiedades

IUPAC Name |

pyrrol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZAFFFENDLJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227304 | |

| Record name | 1-Aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-39-9 | |

| Record name | 1H-Pyrrol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminopyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic approaches to 1-aminopyrroles?

A1: Several routes exist for synthesizing 1-aminopyrroles. One method involves reacting Danishefsky's dienes with 1,2-diaza-1,3-butadienes, allowing for the preparation of both 4H-1-aminopyrroles and 4,5H-pyrazoles. [] Another approach utilizes a zinc chloride-catalyzed domino reaction between 1,2-diaza-1,3-butadienes and 1,3-bis(silyl enol ethers), generating functionalized 1-aminopyrroles and 1-amino-4,5,6,7-tetrahydroindoles. [, ] Additionally, a phosphine-mediated three-component reaction involving dialkyl acetylenedicarboxylates, phenylhydrazine, and arylglyoxals provides access to 1-aminopyrrole derivatives. []

Q2: How does the choice of reagents and reaction conditions influence the selectivity of this compound synthesis?

A2: The choice of reagents and reaction conditions significantly impacts the selectivity of this compound formation. For example, employing Danishefsky's dienes with electron-withdrawing groups (R1 = COOR or CONR2) influences the acidity of adjacent protons, leading to the selective formation of either 4H-1-aminopyrroles or 4,5H-pyrazoles. [] Similarly, the reaction of 1,2-diaza-1,3-butadienes with 3-dimethylaminopropenoates can produce 1-aminopyrrolines, oxazoline-fused 1-aminopyrrolines, or 5-unsubstituted this compound derivatives by carefully choosing the solvent and reaction temperature. []

Q3: Can you describe an instance where a tungsten complex played a role in the formation of this compound?

A3: Researchers observed the formation of this compound during the reduction of tungsten pyrrolylimido complexes. Treatment of cis,trans-[WBr2(NNCH=CHCH=CH)(CNBut)(PMe2Ph)2] with LiAlH4, followed by methanolysis, yielded pyrrole and ammonia almost quantitatively. Conversely, reacting the complex with KOH in alcohol under a CO atmosphere resulted in the high-yield production of this compound. []

Q4: How does the presence of a trifluoromethyl group affect the reactivity of dihydro-1H-pyrrol-2-ol derivatives in this compound synthesis?

A4: The presence of a trifluoromethyl group at the 2-position of 2,3-dihydro-1H-pyrrol-2-ol derivatives significantly influences their reactivity. These compounds, accessible through the reaction of 1,2-diaza-1,3-butadienes with trifluoromethylated β-dicarbonyl compounds, can be converted into fluorinated this compound derivatives upon treatment with trifluoromethanesulfonic anhydride or heterogeneous catalysts. []

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C4H6N2, and its molecular weight is 82.10 g/mol.

Q6: How can NMR spectroscopy be used to characterize this compound derivatives?

A6: 13C NMR spectroscopy is a valuable tool for characterizing this compound derivatives. The chemical shifts observed in the 13C NMR spectrum provide information about the electronic environment of each carbon atom in the molecule, which can be used to confirm the structure of the compound and to distinguish between different isomers. []

Q7: What potential applications do 1-aminopyrroles hold in materials science?

A7: 1-aminopyrroles are attractive building blocks for synthesizing polymers with interesting electronic properties. For instance, researchers have explored incorporating this compound units into conjugated polymers, potentially leading to materials with applications in organic electronics. []

Q8: Are there any known applications of 1-aminopyrroles in medicinal chemistry?

A8: 1-Aminopyrroles serve as valuable intermediates in synthesizing biologically relevant molecules. For example, they have been utilized in preparing biphenylyltetrazole derivatives, which exhibit potential as angiotensin II antagonists, a class of drugs used to treat hypertension. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.